

A Comprehensive Technical Guide to 3,4-(Methylenedioxy)aniline (CAS 14268-66-7)

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Compound of Interest

Compound Name: 3,4-(Methylenedioxy)aniline

Cat. No.: B081397

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-(Methylenedioxy)aniline, with the CAS number 14268-66-7, is an aniline derivative of significant interest in various fields of chemical synthesis. It serves as a critical intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.^[1] Its unique molecular structure, featuring a methylenedioxy group fused to a benzene ring, makes it a versatile building block for complex organic molecules. This guide provides an in-depth overview of its properties, synthesis, and analytical methods, tailored for professionals in research and development.

Core Properties

The fundamental physical, chemical, and toxicological properties of **3,4-(Methylenedioxy)aniline** are summarized below.

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₇ NO ₂	[2]
Molar Mass	137.14 g/mol	[2]
Appearance	White to off-white or dark brown solid	[3][4]
Melting Point	38-43 °C	[4][5]
Boiling Point	144 °C at 16 mmHg	
Density	1.2528 g/cm ³ (rough estimate)	[2]
Solubility	Sparingly soluble in water	[3]
Flash Point	142 °C	[4]
Vapor Pressure	0.00795 mmHg at 25°C	[2]

Toxicological Information

Endpoint	Data	Reference
Acute Toxicity	No data available. Absorption into the body may lead to the formation of methemoglobin.	[6]
Skin Corrosion/Irritation	Irritating to skin.	[2]
Eye Damage/Irritation	Irritating to eyes.	[2]
Respiratory Irritation	Irritating to the respiratory system.	[2][4]
Carcinogenicity (IARC)	Not classifiable as to its carcinogenicity to humans.	[6]

Experimental Protocols

Detailed methodologies for the synthesis and purification of **3,4-(Methylenedioxy)aniline** are crucial for its application in research and manufacturing.

Synthesis Protocol 1: From 1,2-Methylenedioxybenzene

This common synthesis route involves a two-step process: nitration followed by reduction.^{[3][7]}

Step 1: Nitration of 1,2-Methylenedioxybenzene

- Add 81.9 g (1.3 mol) of 25% dilute nitric acid to a reaction vessel and heat to the desired temperature.^[2]
- Slowly add 63.65 g (0.52 mol) of 1,2-methylenedioxybenzene to the reaction vessel at a rate of 0.4 g/min with vigorous stirring (400 r/min).^[2]
- After the addition is complete, maintain the temperature and stirring for 0.5 hours.^[2]
- Cool the mixture to 20 °C and filter to obtain the wet product, 3,4-methylenedioxy-nitrobenzene.^[2]
- Wash the product with purified water until the pH is neutral.^[2]
- Dry the product under vacuum (0.09 MPa) at 40 °C to yield the 3,4-methylenedioxy-nitrobenzene intermediate.^[2]

Step 2: Reduction of 3,4-Methylenedioxy-nitrobenzene

- In a high-pressure reactor, add the 3,4-methylenedioxy-nitrobenzene intermediate, a skeleton nickel catalyst, and ethanol.^[2]
- Purge the reactor with hydrogen gas.^[2]
- Heat the mixture to 60 °C and introduce hydrogen gas to a pressure of 2.5 MPa.^[2]
- Continue the reaction for 2 hours with continuous hydrogen introduction, followed by intermittent introduction until the hydrogen pressure remains constant.^[2]
- After the reaction is complete, filter off the catalyst.^[2]
- Remove the low-boiling-point solvent and water by reduced pressure distillation.^[2]

- Perform high vacuum distillation, collecting the fraction at 100-110 °C (80-160 Pa) to obtain the final product, **3,4-(Methylenedioxy)aniline**.[\[2\]](#)

Synthesis Protocol 2: From 5-Bromobenzo[d][3][4]dioxole

This alternative method utilizes a copper-catalyzed amination reaction.[\[1\]](#)

- In a 10 mL sealed tube, combine 5-bromobenzo[d][2][3]dioxole (1 mmol), CuI (19 mg, 0.1 mmol), and N,N'-dimethylethylenediamine (DMEDA) (13 mg/16 µL, 0.15 mmol).[\[1\]](#)
- Add a solution of NH₄OH (1.5 mL, 27% NH₃ in H₂O) and DMSO (0.5 mL).[\[1\]](#)
- Flush the tube with argon gas before sealing.[\[1\]](#)
- Stir the solution at 110-130 °C for the required reaction time.[\[1\]](#)
- Cool the resulting suspension to room temperature.[\[1\]](#)
- Add a saturated aqueous Na₂SO₄ solution (5 mL).[\[1\]](#)
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).[\[1\]](#)
- Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.[\[1\]](#)
- Purify the residue by flash column chromatography to yield **3,4-(Methylenedioxy)aniline**.[\[1\]](#)

Purification Protocol

For high-purity applications, the synthesized **3,4-(Methylenedioxy)aniline** can be further purified.

- Crystallization: Dissolve the crude product in petroleum ether. Allow the solution to cool slowly to induce crystallization. Filter the crystals and dry them.[\[1\]](#)
- Vacuum Distillation: For liquid or low-melting point impurities, perform distillation under reduced pressure.[\[1\]](#)

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control and characterization of **3,4-(Methylenedioxy)aniline**. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed techniques for the analysis of aniline derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds like **3,4-(Methylenedioxy)aniline**.

Sample Preparation (General Approach for Water Samples):

- Adjust the pH of the water sample to >11 with 1.0 M NaOH.[8]
- Perform a liquid-liquid extraction using a non-polar solvent such as methylene chloride.[8]
- Dry the organic extract using anhydrous sodium sulfate.[8]
- Concentrate the extract to a suitable volume.[8]
- For analysis by a nitrogen-phosphorus detector (NPD), the solvent should be exchanged to toluene.[9]

Instrumentation (Typical Parameters):

- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]
- Carrier Gas: Helium.[4]
- Injector Temperature: 250 °C.[8]
- Detector Temperature: 300 °C (for FID or NPD).[8]
- Oven Temperature Program: An appropriate temperature gradient to ensure separation from other components.

- Detection: Mass Spectrometry (MS) in either full scan or selected ion monitoring (SIM) mode for high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for polar and non-volatile compounds and can be an alternative or complementary technique to GC-MS.

Sample Preparation: Sample preparation protocols for LC-MS will vary depending on the matrix. For textile samples, an initial extraction with chlorobenzene may be performed, followed by further cleanup steps.^[10]

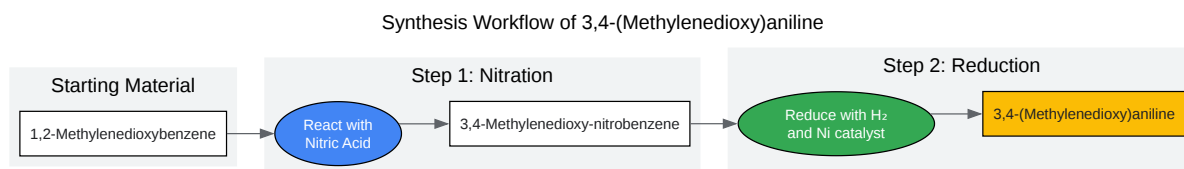
Instrumentation (Typical Parameters):

- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and is capable of identifying structural isomers.^[10]

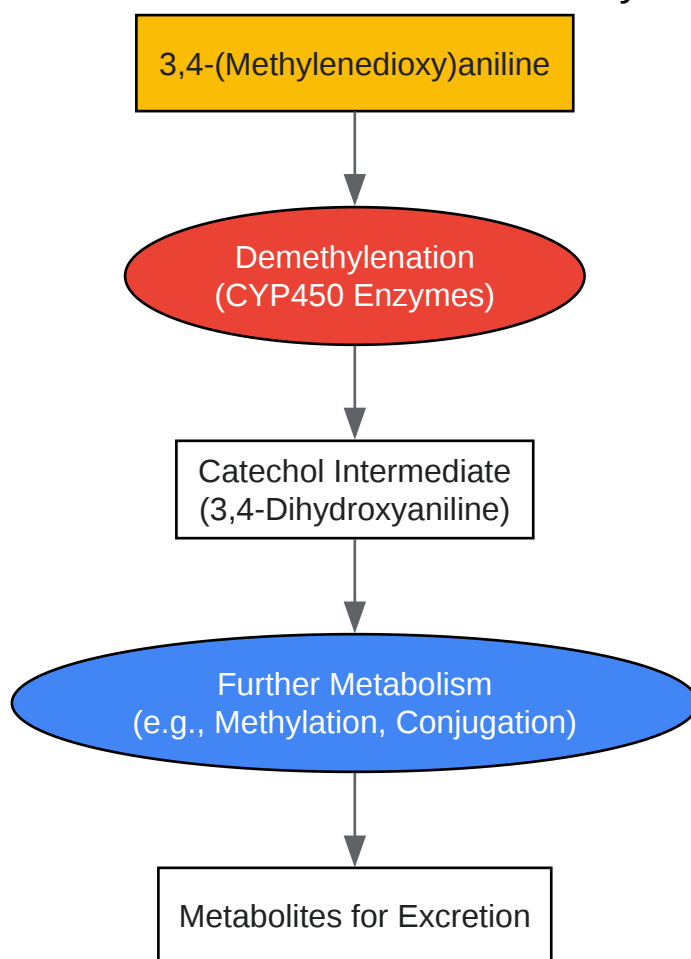
Visualizations

Synthesis Workflow

The following diagram illustrates the primary synthesis route for **3,4-(Methylenedioxy)aniline**.



Postulated Metabolic Pathway



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